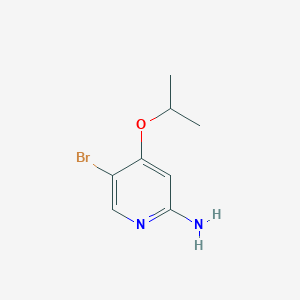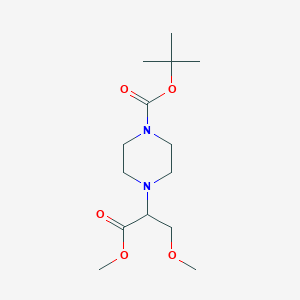
1-Bromo-3,8-dichloronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,8-dichloronaphthalene is an aromatic compound with the molecular formula C10H5BrCl2 and a molecular weight of 275.96 g/mol . This compound is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1, 3, and 8 positions on the naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Bromo-3,8-dichloronaphthalene typically involves the bromination and chlorination of naphthalene. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Chlorination can be achieved using chlorine gas or other chlorinating agents under similar controlled conditions . Industrial production methods often involve large-scale bromination and chlorination processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-3,8-dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bromine, chlorine, iron bromide, aluminum bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3,8-dichloronaphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Bromo-3,8-dichloronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the naphthalene ring can participate in various chemical interactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1-Bromo-3,8-dichloronaphthalene can be compared with other halogenated naphthalene derivatives such as:
1-Chloronaphthalene: A monochlorinated derivative used as a solvent and in the production of other chemicals.
1-Bromonaphthalene: A monobrominated derivative used in organic synthesis and as a reagent in various chemical reactions.
1-Bromo-8-chloronaphthalene: A similar compound with bromine and chlorine atoms at different positions, used in the synthesis of quinazoline compounds and biological inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other halogenated naphthalenes.
Propriétés
Formule moléculaire |
C10H5BrCl2 |
|---|---|
Poids moléculaire |
275.95 g/mol |
Nom IUPAC |
1-bromo-3,8-dichloronaphthalene |
InChI |
InChI=1S/C10H5BrCl2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h1-5H |
Clé InChI |
OKOBVUFABADPRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)








![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
